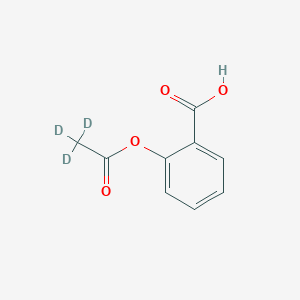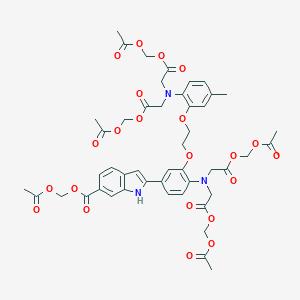
1,5-二氯-2-甲氧基-4-(4-硝基苯氧基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related organic compounds often involves multi-step chemical reactions, including nitration, methoxylation, and the formation of ether linkages. For instance, the synthesis of 4-methoxyphenol from 4-chloro-1-nitrobenzene involves substitution reactions and reductive processes, indicating similar methodologies could be applied to the compound (Jian, 2000).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using X-ray crystallography, revealing details about bond lengths, angles, and conformation. For example, the structure of a closely related compound was determined by X-ray diffraction, showcasing the significance of intramolecular interactions in determining the conformation of nitro substituents (Gopal, Chandler, & Robertson, 1980).
Chemical Reactions and Properties
The chemical behavior of organic compounds, including reactivity and interaction with various reagents, provides insight into their properties. The synthesis and properties of photoluminescent materials, for example, involve complex reactions highlighting the potential chemical versatility of such compounds (Loewe & Weder, 2002).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are critical for understanding their behavior in different environments. Crystallographic studies offer valuable data on these properties, as seen in the analysis of compounds with nitro and methoxy groups (Schäfer et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photoluminescence, are influenced by the molecular structure and substituents. The synthesis and characterization of related compounds demonstrate the impact of molecular structure on photoluminescence and other chemical properties (Loewe & Weder, 2002).
科学研究应用
有机汞化合物的合成
1,5-二氯-2-甲氧基-4-(4-硝基苯氧基)苯可以用作有机汞化合物合成中的前体。该过程涉及相关硝基苯衍生物的汞化反应,通过与三氟乙酸汞反应形成各种有机汞化合物。这些化合物已被研究其独特的核磁共振光谱和耦合常数,为了解它们的结构特征提供了见解 (Deacon, O'Connor, & Stretton, 1986)。
新颖的合成途径
1,5-二氯-2-甲氧基-4-(4-硝基苯氧基)苯的化学结构为开发相关化合物的新合成途径提供了平台。例如,已建立了使用经济可获得材料合成2-氯-4-硝基苯酚的新合成路线,展示了使用这类化合物作为工业规模化学合成的起点的潜力 (Chen Chao-sen, 2009)。
聚合物化学的进展
该化合物的结构对聚合物化学的进展至关重要,特别是在新型高分子材料的合成方面。其衍生物在高性能聚合物的制备中起着关键中间体的作用,展示了该化合物在材料科学和工程中的重要性 (Yu Xin-hai, 2010)。
环境化学研究
环境化学研究利用1,5-二氯-2-甲氧基-4-(4-硝基苯氧基)苯的衍生物研究化学污染物的行为和转化。例如,对相关氯苯氧化合物的电化学还原研究提供了有关其降解途径和潜在环境影响的宝贵数据 (Peverly et al., 2014)。
除草剂残留分析
该化合物及其类似物已被用于分析农产品中的除草剂残留。这项研究对确保食品安全和了解除草剂的环境命运至关重要 (Yamagishi et al., 1978)。
属性
IUPAC Name |
1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-12-7-13(11(15)6-10(12)14)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSOMFASDJKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)



![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)



![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
